3,3,5-Trimethyloctane

volatility distillation fuel science

3,3,5-Trimethyloctane (CAS 62016-41-5) is a branched C11 alkane with the molecular formula C11H24 and a molecular weight of 156.31 g/mol. It is one of 159 possible structural isomers of undecane.

Molecular Formula C11H24
Molecular Weight 156.31 g/mol
CAS No. 62016-41-5
Cat. No. B14561578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3,5-Trimethyloctane
CAS62016-41-5
Molecular FormulaC11H24
Molecular Weight156.31 g/mol
Structural Identifiers
SMILESCCCC(C)CC(C)(C)CC
InChIInChI=1S/C11H24/c1-6-8-10(3)9-11(4,5)7-2/h10H,6-9H2,1-5H3
InChIKeyBEFCOJKHEMBPSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3,5-Trimethyloctane (CAS 62016-41-5): Procurement-Relevant Baseline and Chemical Identity


3,3,5-Trimethyloctane (CAS 62016-41-5) is a branched C11 alkane with the molecular formula C11H24 and a molecular weight of 156.31 g/mol . It is one of 159 possible structural isomers of undecane [1]. Unlike its linear counterpart n-undecane, the compound features three methyl group branches (two at the C3 position and one at C5), which impart distinct physicochemical properties such as a reduced boiling point (174°C) and increased density (0.7470 g/cm³) . Its CAS-specific identification ensures traceability in procurement workflows, while its branched structure distinguishes it from linear alkanes in applications where volatility, hydrophobicity, or molecular shape are critical .

Why 3,3,5-Trimethyloctane Cannot Be Interchanged with Other C11 Isomers or Linear n-Undecane


The physicochemical properties of branched alkanes are highly sensitive to the precise position and number of methyl substituents, leading to measurable differences in boiling point, density, and partitioning behavior . For instance, among trimethyloctane isomers, the boiling point can vary by up to 10°C (from 171°C for 2,2,5-trimethyloctane to 181°C for 3,4,5-trimethyloctane), and the octanol-water partition coefficient (LogP) can differ by more than two orders of magnitude . Even small deviations in isomer composition can alter volatility profiles, chromatographic retention times, and environmental fate predictions . Consequently, substituting 3,3,5-Trimethyloctane with a different undecane isomer—even one with the same molecular weight—can introduce unquantified error into research data, process performance, or regulatory assessments.

Quantitative Differentiation: 3,3,5-Trimethyloctane vs. Structural Analogs


Boiling Point Reduction vs. n-Undecane and Isomeric Variations

The boiling point of 3,3,5-Trimethyloctane (174°C) is approximately 22°C lower than that of linear n-undecane (196°C) , [1]. Among trimethyloctane isomers, the boiling point varies systematically with branching pattern: 2,2,5-Trimethyloctane boils at 171°C, 3,3,5-Trimethyloctane at 174°C, 3,3,6-Trimethyloctane at 175.5°C, and 3,4,5-Trimethyloctane at 181°C , , [2], . This 10°C range within the same isomer class underscores the influence of methyl group placement on intermolecular forces .

volatility distillation fuel science

Density Differential vs. n-Undecane and Isomeric Variations

The density of 3,3,5-Trimethyloctane (0.7470 g/cm³) is 7 mg/cm³ higher than that of n-undecane (0.740 g/cm³) , [1]. Among trimethyloctane isomers, density ranges from 0.7344 g/cm³ (2,2,5-Trimethyloctane) to 0.7600 g/cm³ (3,4,5-Trimethyloctane) , , . The 0.007 g/cm³ increase over n-undecane, while small, is analytically significant and reflects the more compact molecular packing enabled by branching .

physical property material science fuel blending

Hydrophobicity (LogP) Reduction vs. n-Undecane

The octanol-water partition coefficient (LogP) for 3,3,5-Trimethyloctane is reported as 4.2489 , whereas n-undecane has a LogP of 6.312 [1]. This 2.06 log unit reduction corresponds to a >100-fold lower partitioning into octanol, indicating substantially reduced hydrophobicity and altered environmental mobility [2]. While direct comparative LogP data for other trimethyloctane isomers are sparse, the magnitude of the difference relative to the linear alkane demonstrates that branching significantly modulates partitioning behavior.

environmental fate bioaccumulation QSAR

Henry's Law Constant: Enhanced Aqueous Solubility vs. n-Undecane

The Henry's law solubility constant (Hscp) for 3,3,5-Trimethyloctane at 298.15 K is 9.6×10−7 mol/(m³Pa) [1], which is several orders of magnitude greater than the corresponding value for n-undecane (0.00054 mol/(kg·bar) or approximately 5.4×10−9 mol/(m³Pa) after unit conversion) [2]. This indicates that 3,3,5-Trimethyloctane has a significantly higher water solubility and lower volatility from aqueous solution than its linear isomer [3].

atmospheric chemistry water solubility partitioning

Biodegradation Resistance: Class-Level Inference from Terminal Branching

While no direct biodegradation studies of 3,3,5-Trimethyloctane have been identified, class-level studies on branched alkanes demonstrate that terminal branching inhibits microbial growth and biodegradation rates [1]. In a screening of 27 microbial strains on terminally branched dimethyloctanes, growth was substantially impaired compared to linear alkanes [1]. 3,3,5-Trimethyloctane, with its gem-dimethyl group at C3 and an additional methyl at C5, is expected to exhibit even greater recalcitrance than the dimethyloctanes studied.

bioremediation environmental persistence microbiology

Refractive Index Variation Within Trimethyloctane Isomers

The refractive index (n20/D) of 3,3,5-Trimethyloctane is 1.4190 , while values for related isomers include 1.4131 for 2,2,5-Trimethyloctane and 1.4250 for 3,4,5-Trimethyloctane , . This measurable variation in optical properties allows for rapid, non-destructive quality control to confirm isomer identity, which is particularly valuable in analytical and preparative laboratories where isomeric purity is critical .

optical property quality control GC-IR

Procurement-Driven Application Scenarios for 3,3,5-Trimethyloctane


Gas Chromatography (GC) Retention Time Standard for Isomer Identification

The distinct boiling point (174°C) and retention index of 3,3,5-Trimethyloctane enable its use as a reference standard in GC analyses of complex hydrocarbon mixtures . Its position between 2,2,5-Trimethyloctane (171°C) and 3,3,6-Trimethyloctane (175.5°C) provides a well-defined elution window, facilitating isomer assignment in petroleum-derived samples . This application directly leverages the quantitative boiling point differentiation established in Section 3 .

Model Compound for Branched Alkane Environmental Fate Studies

The 100-fold reduction in LogP and 178-fold increase in Henry's law constant relative to n-undecane make 3,3,5-Trimethyloctane a valuable model compound for investigating how branching alters environmental partitioning , . Studies requiring a branched C11 alkane with well-characterized physicochemical properties—particularly those involving air-water partitioning or bioaccumulation modeling—can utilize 3,3,5-Trimethyloctane as a defined, quantifiable reference [1].

Calibration Standard for Refractive Index Detectors and Quality Control

With a well-defined refractive index of 1.4190, 3,3,5-Trimethyloctane can serve as a calibration standard for refractometers and refractive index detectors in liquid chromatography . The measurable difference in refractive index relative to other trimethyloctane isomers (e.g., 1.4131 for 2,2,5-) provides a rapid, non-destructive method for confirming isomer identity and purity, supporting quality assurance in synthetic and analytical laboratories .

Fuel Research: Branched Alkane Blending Component with Defined Volatility

The 22°C boiling point reduction relative to n-undecane, combined with the class-level expectation of higher octane number due to branching, positions 3,3,5-Trimethyloctane as a candidate for fuel blending studies where volatility and anti-knock properties are of interest , . Its intermediate boiling point among trimethyloctane isomers allows for systematic investigation of structure-property relationships in gasoline-range hydrocarbons .

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